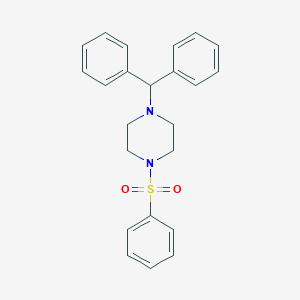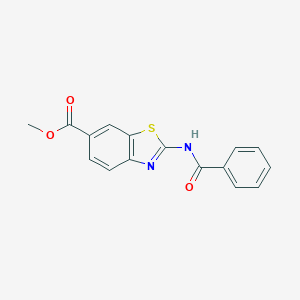![molecular formula C17H12Cl2N2O4S B350223 Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate CAS No. 888409-24-3](/img/structure/B350223.png)
Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate is a complex organic compound with the molecular formula C18H13Cl2N2O4S. This compound is notable for its unique structure, which includes a benzothiazole ring, a dichlorophenoxy group, and a carboxylate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-aminobenzothiazole in the presence of a base to form the amide linkage. Finally, esterification with methanol yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of efficient catalysts and purification techniques.
化学反应分析
Types of Reactions
Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atoms.
科学研究应用
Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest in biological research.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
作用机制
The mechanism of action of Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The dichlorophenoxy group may also contribute to its biological activity by interacting with cellular membranes or other molecular structures .
相似化合物的比较
Similar Compounds
Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound has a similar structure but includes a tetrahydrobenzothiophene ring instead of a benzothiazole ring.
2-{[(2,4-Dichlorophenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylic acid: This compound is similar but lacks the methyl ester group, which can affect its solubility and reactivity.
Uniqueness
Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate is unique due to its combination of a benzothiazole ring and a dichlorophenoxy group, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
属性
IUPAC Name |
methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O4S/c1-24-16(23)9-2-4-12-14(6-9)26-17(20-12)21-15(22)8-25-13-5-3-10(18)7-11(13)19/h2-7H,8H2,1H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIVIBVRILVWMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B350172.png)

![N-[4-(acetylamino)phenyl]-4-methylbenzamide](/img/structure/B350175.png)





![1-Benzo[1,3]dioxol-5-ylmethyl-4-(toluene-4-sulfonyl)-piperazine](/img/structure/B350212.png)
![1-Benzo[1,3]dioxol-5-ylmethyl-4-(4-methoxy-benzenesulfonyl)-piperazine](/img/structure/B350215.png)


![Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B350227.png)
